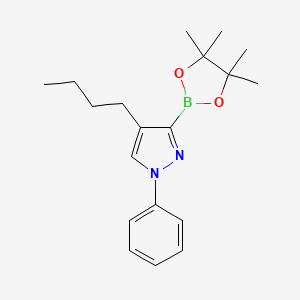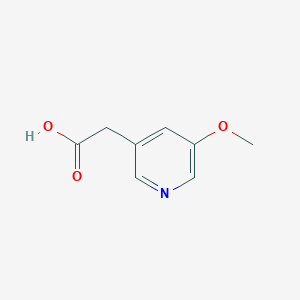
Boc-His(Trt)-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Boc-His(Trt)-Gly-OH typically involves the protection of the histidine amino group with a Boc group and the imidazole ring with a Trt group. The glycine residue is then coupled to the protected histidine using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) in an anhydrous solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the protective groups and the peptide bond .
化学反応の分析
Types of Reactions
Boc-His(Trt)-Gly-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: The Boc and Trt groups can be removed using trifluoroacetic acid (TFA) to yield the free histidine-glycine peptide.
Coupling Reactions: The compound can be further coupled with other amino acids or peptides using peptide coupling reagents.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc and Trt protective groups.
Coupling: Dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) are used for peptide bond formation.
Major Products
The major products formed from these reactions include the free histidine-glycine peptide and extended peptide chains when coupled with other amino acids .
科学的研究の応用
Boc-His(Trt)-Gly-OH is widely used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein-protein interactions and enzyme mechanisms.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of peptide-based materials and biomolecules.
作用機序
The mechanism of action of Boc-His(Trt)-Gly-OH involves its role as a protected histidine derivative in peptide synthesis. The Boc and Trt groups protect the amino and imidazole groups of histidine, respectively, preventing unwanted side reactions during peptide coupling. Once the desired peptide is synthesized, the protective groups are removed to yield the active peptide .
類似化合物との比較
Similar Compounds
Boc-His(Trt)-OH: A similar compound where glycine is not attached.
Boc-His(Bzl)-OH: Another histidine derivative with a benzyl protective group instead of Trt.
Fmoc-His(Trt)-OH: Uses Fmoc (fluorenylmethyloxycarbonyl) as the protective group instead of Boc.
Uniqueness
Boc-His(Trt)-Gly-OH is unique due to its dual protective groups (Boc and Trt) and the presence of glycine, making it particularly useful in the synthesis of specific peptides where these protective groups are advantageous .
特性
分子式 |
C32H34N4O5 |
|---|---|
分子量 |
554.6 g/mol |
IUPAC名 |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(1-tritylimidazol-4-yl)propanoyl]amino]acetic acid |
InChI |
InChI=1S/C32H34N4O5/c1-31(2,3)41-30(40)35-27(29(39)33-20-28(37)38)19-26-21-36(22-34-26)32(23-13-7-4-8-14-23,24-15-9-5-10-16-24)25-17-11-6-12-18-25/h4-18,21-22,27H,19-20H2,1-3H3,(H,33,39)(H,35,40)(H,37,38)/t27-/m0/s1 |
InChIキー |
BUEDEKNPBYTVJW-MHZLTWQESA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Cyclohexene, 4-[2-(dichloro-2-propen-1-ylsilyl)ethyl]-](/img/structure/B12335274.png)









![4-Methyl-2,3,4,5-tetrahydrobenzo[f][1,2]thiazepine 1,1-dioxide](/img/structure/B12335335.png)

